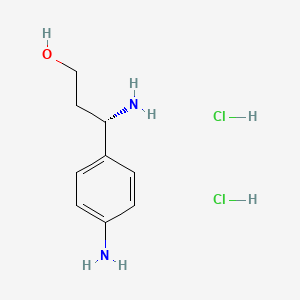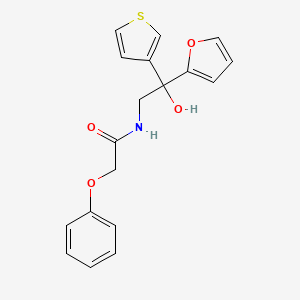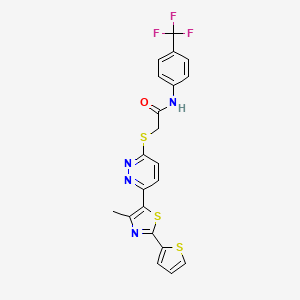
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone" is a part of a broader class of chemicals that have been synthesized and studied for various properties, including antifungal, antimicrobial, antioxidant, and potential central nervous system (CNS) effects. Although direct studies on this specific compound are limited, related research provides insights into its potential synthesis methods, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, often starting with basic aromatic units and employing conditions conducive to the formation of the desired triazole and piperazine frameworks. For instance, compounds within this class have been synthesized through reactions that include the use of acetic acid, cycloaddition reactions, and reductive amination processes, suggesting possible routes for the synthesis of our target compound (Lv et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using various spectroscopic techniques, such as NMR, MS, and IR, alongside X-ray diffraction to determine the crystalline structure. These analyses reveal detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Cao et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity under various conditions, highlighting their potential for further functionalization and application in different chemical contexts. For example, halogen bonds, hydrogen bonding, and π-π interactions play significant roles in determining the reactivity and stability of these compounds in solid-state structures (Hassanain et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are closely linked to their molecular structure. Crystallography studies provide insights into the arrangement of molecules in the solid state, affecting the compound's physical characteristics and its interaction with light, which is vital for optical applications (Dong et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are essential for understanding the compound's behavior in chemical syntheses and its applications in various fields. Studies on related compounds show significant antibacterial, antifungal, and antioxidant activities, suggesting areas of application for similar compounds (Mandala et al., 2013).
Applications De Recherche Scientifique
Endocannabinoid System Modulation
Compounds similar to "(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone" have been investigated for their ability to inhibit key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the degradation of endocannabinoids, which are compounds naturally produced in the body that play a role in regulating various physiological processes. Inhibitors of these enzymes could potentially be used to treat a variety of conditions, including pain, anxiety, and neurodegenerative diseases (Ludovica Morera et al., 2012).
Antimicrobial and Antifungal Properties
A series of novel compounds structurally related to "this compound" have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and tested against various human pathogenic bacteria, showing potential as leads for the development of new antimicrobial agents (A. Nagaraj et al., 2018).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of derivatives of 1,2,3-triazoles and related structures. Antioxidants are important for neutralizing harmful free radicals in the body, and compounds with effective antioxidant capabilities can be beneficial in preventing or treating oxidative stress-related diseases (Yasin Çetinkaya et al., 2012).
Liquid Crystal Behaviors
Some derivatives, including those with triazolyl and ferrocenyl groups, have been studied for their liquid crystal properties. Liquid crystals are of significant interest for applications in electronic displays and other optical technologies. The thermal and electrochemical properties of these compounds have been explored to understand their potential in material science applications (Haiying Zhao et al., 2013).
Propriétés
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-8-9-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWAVOSJYQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)


![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)


![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)
